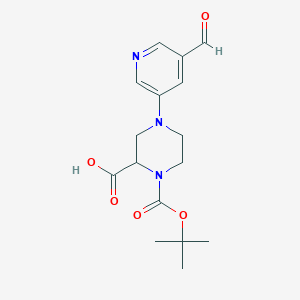
(S)-1-(tert-Butoxycarbonyl)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid
Descripción general
Descripción
(S)-1-(tert-Butoxycarbonyl)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid, or (S)-1-BOC-4-FMP, is an organic compound derived from piperazine, a cyclic amine found in many natural products, and formic acid. It is a versatile molecule with a wide range of applications in the fields of organic synthesis, drug synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
(S)-1-BOC-4-FMP has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemistry. In organic synthesis, it has been used as a coupling agent for the synthesis of peptides and proteins, as well as for the preparation of heterocyclic compounds. In drug synthesis, it has been used as a starting material for the synthesis of various pharmaceuticals. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions and as an inhibitor of various enzymes.
Mecanismo De Acción
The mechanism of action of (S)-1-BOC-4-FMP is dependent on its structure and reactivity. In organic synthesis, the compound acts as a coupling agent, allowing for the formation of peptide and protein bonds. In drug synthesis, it acts as a starting material for the synthesis of various pharmaceuticals. In biochemistry, it acts as a substrate for enzyme-catalyzed reactions and as an inhibitor of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-BOC-4-FMP are not well understood. However, studies have shown that the compound does not have any significant effect on the activity of enzymes or on the metabolism of proteins and other macromolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-1-BOC-4-FMP in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is a versatile molecule with a wide range of applications in organic synthesis, drug synthesis, and biochemistry. The main limitation of using (S)-1-BOC-4-FMP is that it is sensitive to air and moisture, and therefore must be stored in a dry, air-tight container.
Direcciones Futuras
The potential future directions for (S)-1-BOC-4-FMP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and biochemistry. Additionally, further research into its structure and reactivity could lead to new synthetic methods and applications. Finally, further research into its mechanism of action could lead to new therapeutic targets and treatments.
Propiedades
IUPAC Name |
4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-5-4-18(9-13(19)14(21)22)12-6-11(10-20)7-17-8-12/h6-8,10,13H,4-5,9H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQCGWTTYKYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



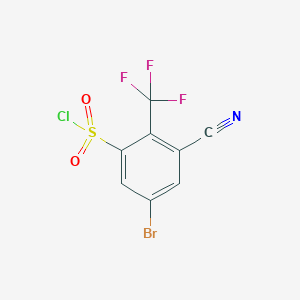





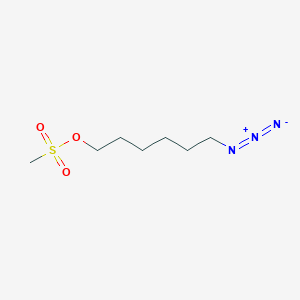
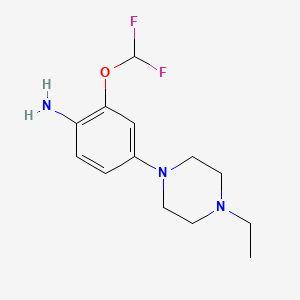


![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)
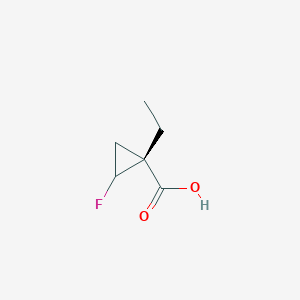
![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)